![molecular formula C15H10N2O2S B14163124 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 4079-31-6](/img/structure/B14163124.png)
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is a complex heterocyclic compound with the molecular formula C15H10N2O2S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, substituted indoles, and various heterocyclic compounds .
Scientific Research Applications
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with significant biological activity.
2-Nitroindole: Similar nitro group but lacks the thiochromeno moiety.
6-Nitroindole: Similar nitro group but different substitution pattern.
Uniqueness
2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its complex structure, which combines the indole core with a thiochromeno moiety and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
4079-31-6 |
|---|---|
Molecular Formula |
C15H10N2O2S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-nitro-6,11-dihydrothiochromeno[4,3-b]indole |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)9-5-6-14-11(7-9)15-12(8-20-14)10-3-1-2-4-13(10)16-15/h1-7,16H,8H2 |
InChI Key |
BYUSUYRSVRXCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)[N+](=O)[O-])NC4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


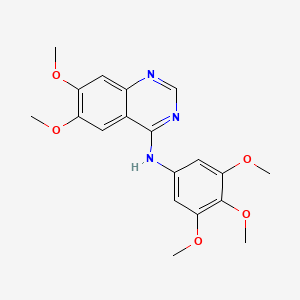

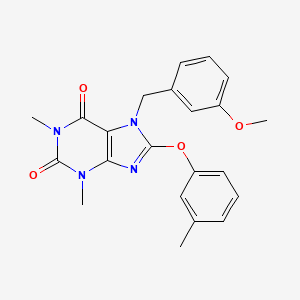
![3-[(2-Phenyl-1H-imidazol-5-yl)methylidene]pentane-2,4-dione](/img/structure/B14163065.png)
![tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate;oxalic acid](/img/structure/B14163068.png)
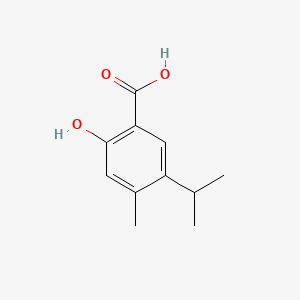

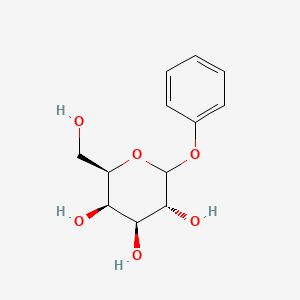
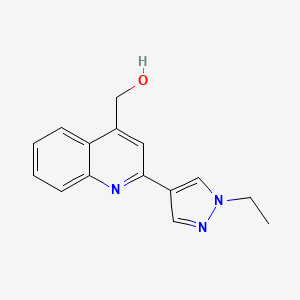
![Bis[2-(diphenylphosphoryl)ethyl]phosphinic acid](/img/structure/B14163097.png)
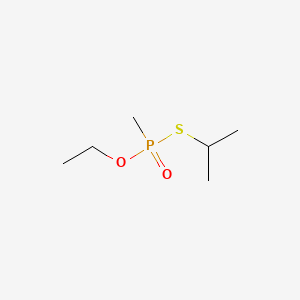
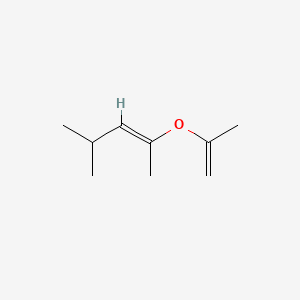

![N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide](/img/structure/B14163119.png)
